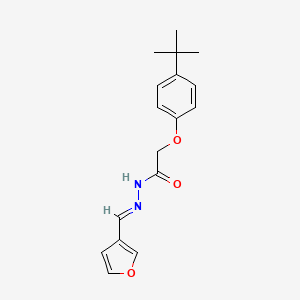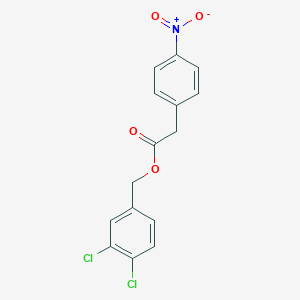![molecular formula C19H20ClNO4 B5789097 isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)
isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate, also known as CPP-ACP, is a synthetic compound that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP has been shown to have a number of beneficial effects on dental health, including remineralization of tooth enamel, inhibition of dental caries, and reduction of tooth sensitivity. In
Wirkmechanismus
The mechanism of action of isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate is thought to be related to its ability to bind to tooth enamel and promote remineralization. isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate is able to bind to calcium and phosphate ions in the saliva, which helps to increase the concentration of these ions in the vicinity of the tooth enamel. This, in turn, promotes the formation of hydroxyapatite, which is the primary mineral component of tooth enamel. isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate has also been shown to inhibit the growth of dental plaque, which can contribute to the development of tooth decay and gum disease.
Biochemical and Physiological Effects
isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate has been shown to have a number of biochemical and physiological effects on dental health. Research has shown that isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate can promote remineralization of tooth enamel, inhibit the growth of dental plaque, and reduce tooth sensitivity. In addition, isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate is its ability to promote remineralization of tooth enamel, which can help to prevent dental caries and tooth decay. isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate has also been shown to inhibit the growth of dental plaque, which can contribute to the development of tooth decay and gum disease. However, one of the limitations of isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate is that it can be difficult to work with in lab experiments, as it is a synthetic compound that requires specialized equipment and expertise to synthesize and analyze.
Zukünftige Richtungen
There are a number of future directions for research on isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate. One area of interest is the development of new formulations of isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate that can be used in a variety of dental applications, such as toothpaste, mouthwash, and dental fillings. Another area of interest is the development of new methods for synthesizing isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate that are more efficient and cost-effective. Finally, there is a need for more research on the long-term effects of isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate on dental health, as well as its potential applications in other areas of medicine.
Synthesemethoden
Isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate is synthesized by reacting isobutyl chloroformate with 4-aminobenzoic acid, followed by acylation with 3-chlorophenylacetic acid and subsequent reaction with sodium hydroxide to form the final product. The synthesis method has been well-established and has been used in numerous studies to produce high-quality isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate has been extensively studied for its potential applications in the field of dentistry. Research has shown that isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate has the ability to remineralize tooth enamel, which can help to prevent dental caries and tooth decay. isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate has also been shown to inhibit the growth of dental plaque, which can contribute to the development of tooth decay and gum disease. In addition, isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate has been shown to reduce tooth sensitivity, which can be a major problem for people with sensitive teeth.
Eigenschaften
IUPAC Name |
2-methylpropyl 4-[[2-(3-chlorophenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-13(2)11-25-19(23)14-6-8-16(9-7-14)21-18(22)12-24-17-5-3-4-15(20)10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCAFXSXGLAIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5789019.png)


![1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5789033.png)
![2-[(4-benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylnicotinonitrile](/img/structure/B5789040.png)
![4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5789050.png)
![3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5789052.png)

![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)

![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)
![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5789081.png)

